![molecular formula C16H19N5O2S B5569930 4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)
4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives often involves the combination of bioactive heterocyclic compounds to explore their antimicrobial activities. These compounds are typically synthesized through reactions that involve aminoguanidines and phenylglyoxal hydrate in acetic acid, aiming to investigate their potential bioactivities. For example, derivatives have been synthesized for their antimicrobial activity screening, showing significant activity against several strains of microbes, supported by structural elucidation through IR, 1H NMR, 13C NMR, and mass spectral analysis (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, revealing interactions such as π–π interactions and hydrogen bonding that contribute to their stability and properties. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases π–π interactions between phenyl and pyrimidine groups, forming molecular chains linked by N—H⋯N hydrogen bonding into a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives can participate in various chemical reactions, leading to the formation of compounds with potential anticancer, antimicrobial, and enzyme inhibitory activities. The reactivity of these compounds is often explored through their synthesis, where specific functional groups are introduced to study their biological activities. The compounds' chemical reactions are tailored to investigate their interactions with biological targets, such as carbonic anhydrase inhibitors for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).
Safety and Hazards
properties
IUPAC Name |
4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-13-4-6-15(7-5-13)24(22,23)20-16-18-11-21(12-19-16)10-14-3-2-8-17-9-14/h2-9H,10-12H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZHXOWTMQNZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide |
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